3-Ethoxycyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

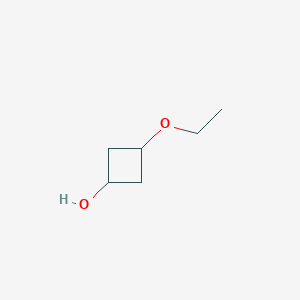

3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2. It is a cyclobutanol derivative with an ethoxy group attached to the third carbon of the cyclobutane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethoxycyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl cyclobutanecarboxylate under acidic conditions. Another approach is the reaction of cyclobutanone with ethyl iodide in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxycyclobutan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound typically yields ethyl cyclobutanecarboxylate.

Reduction: Reduction reactions can produce cyclobutanone derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated cyclobutanol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethoxycyclobutan-1-ol has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

3-Ethoxycyclobutan-1-ol is similar to other cyclobutanol derivatives, such as cyclobutanol and 1-ethoxycyclobutan-3-ol. it is unique in its structure and reactivity due to the presence of the ethoxy group at the third carbon. This structural difference can lead to variations in its chemical properties and biological activity.

Vergleich Mit ähnlichen Verbindungen

Cyclobutanol

1-Ethoxycyclobutan-3-ol

2-Ethoxycyclobutan-1-ol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

3-Ethoxycyclobutan-1-ol (C6H12O2) is a cyclobutane derivative that has garnered interest due to its potential biological activities. While specific literature on this compound is limited, it falls within a class of compounds known for diverse biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by available data and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C6H12O2

- SMILES Notation : CCOC1CC(C1)O

- InChI Key : QZQDATNTJZMTMH-UHFFFAOYSA-N

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 117.09101 | 121.8 |

| [M+Na]+ | 139.07295 | 127.8 |

| [M+NH4]+ | 134.11755 | 126.3 |

| [M+K]+ | 155.04689 | 124.9 |

| [M-H]- | 115.07645 | 119.8 |

| [M+Na-2H]- | 137.05840 | 124.0 |

| [M]+ | 116.08318 | 120.7 |

| [M]- | 116.08428 | 120.7 |

This table provides insight into the ionization behavior of the compound, which is crucial for understanding its reactivity and interactions in biological systems .

Antimicrobial Properties

Research indicates that cyclobutane derivatives often exhibit significant antimicrobial properties, which may extend to this compound due to its structural similarities with other bioactive compounds. Cyclobutane derivatives have been noted for their ability to inhibit bacterial growth and possess antifungal activities . Although specific studies on this compound are sparse, its classification suggests potential efficacy against various pathogens.

Enzyme Inhibition

Cyclobutane derivatives are also recognized for their enzyme inhibition capabilities, which can lead to therapeutic applications in treating diseases linked to enzyme dysregulation. The mechanism often involves the binding of the compound to the active site of enzymes, disrupting their normal function . Further experimental studies would be necessary to determine the specific enzymes affected by this compound.

Case Studies and Related Research

While direct case studies specifically focusing on this compound are lacking, several related compounds have shown promising results in various biological assays:

- Antiproliferative Activity : Similar cyclobutane derivatives have demonstrated antiproliferative effects in cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction . This mechanism could potentially be explored for this compound.

- Neurochemical Effects : Compounds with similar structures have been implicated in neurochemical pathways, suggesting that further investigation into the neuroprotective or neurotoxic effects of this compound could yield valuable insights .

Eigenschaften

IUPAC Name |

3-ethoxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQDATNTJZMTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.